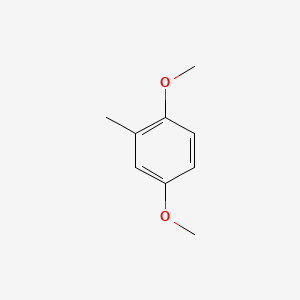

2,5-Dimethoxytoluene

Description

Significance in Organic Chemistry Research

The significance of 2,5-Dimethoxytoluene in organic chemistry is rooted in its utility as a precursor for more complex molecules and as a tool for studying reaction mechanisms. smolecule.com The electron-donating nature of its two methoxy (B1213986) groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. smolecule.com This enhanced reactivity is harnessed by chemists to introduce additional functional groups, facilitating the synthesis of a variety of other compounds.

A primary application of this compound is as a starting material for the synthesis of substituted benzaldehydes. For instance, it is a key reagent in the preparation of 2,5-dimethoxy-4-methylbenzaldehyde (B127970), an important intermediate in the production of fine chemicals. smolecule.commdma.ch This transformation can be achieved through formylation methods like the Gattermann reaction or the Vilsmeier-Haack reaction. smolecule.commdma.ch

Furthermore, the compound undergoes oxidation reactions to yield valuable products. The methyl group can be selectively oxidized to an aldehyde or a carboxylic acid using various oxidizing agents, including selenium dioxide, chromium trioxide, or potassium permanganate (B83412). smolecule.combloomtechz.com In some cases, oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) can lead to the formation of quinone structures, specifically 2-methyl-1,4-benzoquinone, although this reaction can also produce dimeric biphenyl-diquinones as the major product. mdma.ch

Beyond its role as a synthetic intermediate, this compound serves as a reference compound in spectroscopic studies. Its infrared (IR) spectrum has been instrumental in research aimed at elucidating the mechanisms of acid-catalyzed rearrangements, such as establishing methyl group migration in cyclohexadienone systems. sigmaaldrich.comsigmaaldrich.com Similarly, its Nuclear Magnetic Resonance (NMR) spectrum is used to identify the compound in complex mixtures and to study its molecular interactions. smolecule.com

Table 2: Key Research Reactions Involving this compound

| Reaction Type | Reagents | Product Example | Research Significance |

|---|---|---|---|

| Gattermann Reaction | Hydrogen cyanide, Aluminium chloride | 2,5-dimethoxy-4-methylbenzaldehyde | Synthesis of aromatic aldehydes. mdma.ch |

| Oxidation | Ceric ammonium nitrate (CAN) | 2-methyl-1,4-benzoquinone, 4,4'-dimethylbiphenyl-2,5,2',5'-diquinone | Oxidative demethylation to form quinones. mdma.ch |

| Oxidation | Selenium dioxide | 2,5-dimethoxy-4-methylbenzaldehyde | Selective oxidation of the methyl group. mdma.ch |

| Chloromethylation | Formalin, Hydrogen chloride | 2-chloromethyl-1,4-dimethoxy-5-methylbenzene | Introduction of a chloromethyl group for further functionalization. mdma.ch |

| Kumada-Type Coupling | Grignard reagents, Palladium catalyst | Arylated Calixarenes | Used as a component in the synthesis of complex macrocycles. mdpi.com |

Historical Context of Research on Dimethoxylated Aromatic Compounds

The study of dimethoxylated aromatic compounds is a chapter within the broader history of aromatic chemistry, which began with the isolation of benzene (B151609) by Michael Faraday in 1825 and the subsequent proposal of its cyclic structure by August Kekulé in 1865. openaccessjournals.com The unique stability of these compounds was later explained by Erich Hückel's "4n+2" rule in 1931, which provided a theoretical foundation for the concept of aromaticity. wiley-vch.de

Research into dimethoxylated aromatics grew as synthetic methods were developed to functionalize the stable benzene ring. Early work focused on electrophilic substitution reactions, which remain a cornerstone of aromatic chemistry. The development of named reactions provided chemists with the tools to selectively add substituents. The Gattermann reaction, discovered by Ludwig Gattermann, for example, became a standard method for formylating activated aromatic rings, including dimethoxybenzene derivatives. mdma.chdalalinstitute.com A 1964 study published in the Journal of the Chemical Society detailed the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from this compound using this classic reaction. mdma.ch

The mid-20th century saw increased investigation into the oxidation of methoxy-substituted aromatics. Studies in the 1970s, for instance, explored the use of ceric ammonium nitrate for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to their corresponding quinones, a reaction that was found to be effective for this compound. mdma.ch This period marked a shift towards developing milder and more selective reagents for complex syntheses.

In more recent decades, research has demonstrated the utility of dimethoxylated building blocks like this compound in creating advanced materials and biologically relevant molecules. For example, it has been incorporated into the structure of complex macrocycles like calixarenes through modern cross-coupling reactions. mdpi.com The ongoing exploration of dimethoxybenzene derivatives in fields such as medicinal chemistry, for creating inhibitors of viruses or resveratrol (B1683913) analogues, highlights the enduring importance of this class of compounds in scientific research. oup.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISOVKPFBLQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067005 | |

| Record name | 2,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24599-58-4 | |

| Record name | 2,5-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK260AXY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethoxytoluene

Established Synthetic Pathways for 2,5-Dimethoxytoluene

The synthesis of this compound is primarily achieved through the methylation of hydroxylated precursors. The choice of starting material and methylating agent are crucial factors that influence the yield and purity of the final product.

Direct methylation of toluene (B28343) derivatives is a common strategy for synthesizing substituted aromatic ethers. In the case of this compound, this typically involves the methylation of a dihydroxytoluene or a methoxytoluene precursor. For instance, the methylation of 3-methylcatechol (B131232) can be performed using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a strong base, such as sodium hydroxide (B78521) or potassium carbonate. smolecule.com These reactions proceed via a Williamson ether synthesis mechanism, where the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Alternative methylating agents are also employed to enhance reaction efficiency and address environmental concerns. Dimethyl carbonate (DMC), considered a greener reagent, can be used for methylation, often assisted by microwave irradiation to improve reaction rates and yields.

A highly effective and widely reported method for preparing this compound starts from methylhydroquinone (B43894) (2-methyl-1,4-benzenediol). This precursor already contains the required methyl group and the para-disposed oxygen atoms. The synthesis is completed by the exhaustive methylation of the two hydroxyl groups.

A detailed procedure involves dissolving methylhydroquinone in an aqueous sodium hydroxide solution, which deprotonates the phenolic hydroxyls to form the corresponding disodium (B8443419) salt. mdma.ch The subsequent addition of a methylating agent, such as trimethylphosphate, results in the formation of this compound. mdma.ch The reaction is typically heated to ensure completion. mdma.ch A high molar yield of 90% has been reported for this specific transformation. mdma.ch An alternative, two-step approach involves the selective methylation of one hydroxyl group of hydroquinone (B1673460) to form 4-methoxyphenol, followed by methylation of the second hydroxyl group. reddit.com

| Precursor | Reagents | Yield | Reference |

|---|---|---|---|

| Methylhydroquinone | NaOH, Trimethylphosphate | 90% | mdma.ch |

| 3-Methylcatechol | Dimethyl sulfate or Methyl iodide, Base (e.g., NaOH, K2CO3) | Not specified | smolecule.com |

While direct methylation of hydroxylated precursors is the most straightforward approach, other multi-step synthetic sequences can be envisioned, although they are less common for the direct preparation of this compound itself. These routes might involve the introduction and subsequent modification of functional groups on the toluene ring. For example, reactions like the Lederer-Manasse reaction could be used to introduce a hydroxymethyl group onto a cresol (B1669610) derivative, which would then require further methylation and reduction steps to arrive at the target molecule. mdma.ch Such pathways are generally more complex and lower-yielding compared to the direct methylation of methylhydroquinone.

Derivatization from Hydroquinone Precursors

Reaction Mechanisms Involving this compound

The reactivity of this compound is dominated by its electron-rich aromatic ring, making it susceptible to attack by electrophiles and prone to oxidation.

The two methoxy (B1213986) groups on the aromatic ring are strong activating groups due to their ability to donate electron density via resonance. smolecule.commakingmolecules.com They direct incoming electrophiles to the ortho and para positions relative to themselves. makingmolecules.com This makes this compound highly reactive in electrophilic aromatic substitution (EAS) reactions. smolecule.com

A notable example is the Gattermann reaction, which introduces a formyl group (-CHO) onto the ring. smolecule.com When this compound is treated with hydrogen cyanide and a Lewis acid catalyst like aluminum chloride, it undergoes formylation primarily at the 4-position to yield 2,5-dimethoxy-4-methylbenzaldehyde (B127970). mdma.ch This reaction has been reported to proceed with a high yield of 89.6%. mdma.ch

Similarly, the Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride and dimethylformamide, can be used to introduce an aldehyde group onto the activated ring. bloomtechz.comgoogle.com The reaction proceeds through the formation of a Vilsmeier reagent, a reactive electrophilic species, which is then attacked by the nucleophilic aromatic ring. bloomtechz.com

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The electron-rich nature of the ring makes it susceptible to oxidation.

Direct oxidation of the methyl group can be achieved using strong oxidizing agents. Reagents such as chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4) can convert the methyl group into an aldehyde, yielding 2,5-dimethoxybenzaldehyde. bloomtechz.com This reaction selectively targets the benzylic methyl group while leaving the methoxy groups intact. bloomtechz.com

However, oxidation can also occur at the aromatic ring itself, particularly involving the electron-donating methoxy groups. Treatment of this compound with ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) results in a different outcome. mdma.ch Instead of simple methyl group oxidation, the primary product is the dimeric quinone, 4,4'-dimethylbiphenyl-2,5,2',5'-diquinone, formed in an 85% yield. mdma.ch A minor product, 2-methyl-1,4-benzoquinone, is also isolated in an 8% yield. mdma.ch This suggests that the reaction proceeds via the formation of a cation radical intermediate, which can then dimerize or undergo further oxidation and demethylation to form the quinone products.

| Reaction Type | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Gattermann Reaction (EAS) | HCN, AlCl3 | 2,5-dimethoxy-4-methylbenzaldehyde | mdma.ch |

| Vilsmeier-Haack Reaction (EAS) | POCl3, DMF | 2,5-dimethoxybenzaldehyde | bloomtechz.comgoogle.com |

| Oxidation | KMnO4 or CrO3 | 2,5-dimethoxybenzaldehyde | bloomtechz.com |

| Oxidation | Ceric Ammonium Nitrate (CAN) | 4,4'-dimethylbiphenyl-2,5,2',5'-diquinone, 2-methyl-1,4-benzoquinone | mdma.ch |

Formylation Reactions (e.g., Gattermann, Vilsmeier-Haack)

The introduction of a formyl group onto the this compound ring is a key transformation for the synthesis of various derivatives, particularly benzaldehydes. The electron-rich nature of the aromatic ring in this compound facilitates electrophilic aromatic substitution reactions such as the Gattermann and Vilsmeier-Haack formylations. smolecule.comchemeurope.commychemblog.comwikipedia.org

The Gattermann reaction provides a method for the direct formylation of this compound. smolecule.com This reaction typically utilizes hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a formyl group onto the aromatic ring. mdma.ch The reaction proceeds via an electrophilic aromatic substitution mechanism. mdma.ch In one documented synthesis, 2,5-dimethoxy-4-methylbenzaldehyde was prepared from this compound using hydrogen cyanide and aluminum chloride, achieving a yield of 89.6%. mdma.ch A variation of this method employs zinc cyanide, which is considered safer to handle than gaseous HCN. mdma.ch

The Vilsmeier-Haack reaction is another effective method for the formylation of this compound. chemeurope.commychemblog.comwikipedia.org This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, like N-methylformanilide or dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.org The Vilsmeier reagent, an electrophilic iminium cation, then attacks the electron-rich aromatic ring of this compound. chemeurope.commychemblog.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. chemeurope.commychemblog.com For example, 2,5-dimethoxy-4-methylbenzaldehyde has been synthesized by treating this compound with a pre-formed solution of phosphorus oxychloride and N-methylformanilide, followed by heating and subsequent hydrolysis. prepchem.com

| Reaction | Reagents | Product | Yield (%) | Reference(s) |

| Gattermann | Hydrogen Cyanide, Aluminum Chloride | 2,5-Dimethoxy-4-methylbenzaldehyde | 89.6 | mdma.ch |

| Gattermann | Zinc Cyanide, Hydrogen Chloride, Aluminum Chloride | 2,5-Dimethoxy-4-methylbenzaldehyde | - | mdma.ch |

| Vilsmeier-Haack | N-Methylformanilide, Phosphorus Oxychloride | 2,5-Dimethoxy-4-methylbenzaldehyde | - | prepchem.com |

| Vilsmeier-Haack | Dimethylformamide, Phosphorus Oxychloride | Compound (II) | - | organic-chemistry.org |

Acid-Catalyzed Rearrangements

While direct acid-catalyzed rearrangements of this compound itself are not extensively documented in the reviewed literature, its derivatives can participate in such transformations, and the compound has been instrumental in mechanistic studies of related rearrangements. The dienone-phenol rearrangement is a classic example of an acid-catalyzed reaction where a 4,4-disubstituted cyclohexadienone rearranges to a phenol. pw.live

The infrared (IR) spectrum of this compound has been utilized as a reference to establish the migration of a methyl group during the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone. scientificlabs.iechemicalbook.com This suggests that the structural features of this compound are relevant for understanding the products and mechanisms of such rearrangements.

Mechanistically, acid-catalyzed rearrangements often proceed through the formation of a carbocation intermediate. bdu.ac.in In the context of dienone-phenol rearrangements, protonation of the carbonyl oxygen generates a carbocation, which can then undergo a 1,2-alkyl or aryl shift to form a more stable phenolic product. pw.live The stability of the resulting aromatic system is a significant driving force for this type of rearrangement. pw.live

Derivatization Strategies and Synthesis of Analogues

This compound is a valuable starting material for the synthesis of a wide array of analogues through various derivatization strategies. These derivatives are often intermediates in the preparation of more complex molecules. smolecule.com

Halogenated Derivatives

Halogenated derivatives of this compound can be synthesized through electrophilic aromatic substitution reactions. The electron-donating methoxy groups activate the benzene (B151609) ring towards substitution.

Bromination: The bromination of this compound can lead to the formation of bromo-substituted derivatives. For instance, 4-bromo-2,5-dimethoxytoluene (B79739) is a known derivative. The synthesis of 2-bromo-4,5-dimethoxytoluene has been achieved by reacting p-toluquinol with bromine in the presence of an alkali, followed by methylation. chembk.com

Chlorination: Similarly, chlorination can be achieved to produce chloro-derivatives. The synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, often involves a multi-step process that can include chlorination of a 2,5-dimethoxyphenyl precursor. google.comchemicalbook.comgoogle.com

| Derivative Name | Molecular Formula | Starting Material | Key Reagents | Reference(s) |

| 4-Bromo-2,5-dimethoxytoluene | C₉H₁₁BrO₂ | 2,5-Dimethoxyaniline (related synthesis) | Bromine | |

| 2-Bromo-4,5-dimethoxytoluene | C₉H₁₁BrO₂ | p-Toluquinol | Bromine, Alkali, Methylating agent | chembk.com |

| 4-Chloro-2,5-dimethoxyaniline | C₈H₁₀ClNO₂ | 4-Chloro-2,5-dimethoxynitrobenzene (reduction step) | Hydrazine (B178648) hydrate, Supported nickel catalyst | google.com |

Alkylthio Derivatives

Alkylthio derivatives of this compound are important intermediates, particularly in the synthesis of certain phenethylamine (B48288) analogues. One common route to these compounds involves the nucleophilic substitution of a halogenated precursor with a thiol.

For example, 4-alkylthio-2,5-dimethoxybenzaldehydes have been synthesized from 4-bromo-2,5-dimethoxybenzaldehyde. mdma.ch The reaction proceeds by treating the bromo-benzaldehyde with a thiol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). mdma.ch This method has been used to prepare 4-ethylthio-, 4-propylthio-, and 4-(2-hydroxyethyl)thio-2,5-dimethoxybenzaldehydes in excellent yields. mdma.ch The synthesis of the precursor, 4-bromo-2,5-dimethoxybenzaldehyde, can be achieved by bromination of 2,5-dimethoxybenzaldehyde. mdma.ch

The synthesis of 2C-T-7, a phenethylamine with a propylthio group, involves the preparation of 2,5-dimethoxy-4-(n-propylthio)benzaldehyde as a key intermediate. researchgate.net

| Derivative | Starting Material | Reagents | Yield (%) | Reference(s) |

| 4-Ethylthio-2,5-dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde, Ethanethiol | K₂CO₃, DMF | 92 | mdma.ch |

| 4-Propylthio-2,5-dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde, Propanethiol | K₂CO₃, DMF | 95 | mdma.ch |

| 4-(2-Hydroxyethyl)thio-2,5-dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde, 2-Mercaptoethanol | K₂CO₃, DMF | 90 | mdma.ch |

Benzaldehyde (B42025) Derivatives

As previously discussed in the formylation section, 2,5-dimethoxy-4-methylbenzaldehyde is a key benzaldehyde derivative synthesized from this compound. smolecule.commdma.chmdma.chprepchem.com This compound is a valuable intermediate in the synthesis of other fine chemicals. smolecule.com

The synthesis can be achieved through both the Gattermann and Vilsmeier-Haack reactions. mdma.chmdma.chprepchem.com An alternative synthesis involves the oxidation of 4-hydroxymethyl-2,5-dimethoxytoluene with selenium dioxide, which also confirms the structure of the resulting aldehyde. mdma.ch

| Synthetic Route | Starting Material | Key Reagents/Conditions | Yield (%) | Reference(s) |

| Gattermann Reaction | This compound | HCN, AlCl₃ | 89.6 | mdma.ch |

| Vilsmeier-Haack Reaction | This compound | N-Methylformanilide, POCl₃, heat | - | prepchem.com |

| Oxidation | 4-Hydroxymethyl-2,5-dimethoxytoluene | Selenium dioxide, benzene, azeotropic distillation | 63.8 | mdma.ch |

Phenethylamine Derivatives and Analogues

This compound is a precursor for the synthesis of various phenethylamine derivatives, a class of compounds with significant biological activities. researchgate.netnih.gov The general synthetic route often involves the formylation of this compound to the corresponding benzaldehyde, followed by a Henry reaction with a nitroalkane and subsequent reduction of the nitro group.

For example, the synthesis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) starts with the formylation of this compound to produce 2,5-dimethoxy-4-methylbenzaldehyde. mdma.ch This aldehyde is then reacted with nitroethane in the presence of a catalyst like ammonium acetate (B1210297) to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene. mdma.ch The final step is the reduction of the nitro group, often using a reducing agent such as lithium aluminum hydride (LiAlH₄), to yield the target phenethylamine. mdma.ch

Similarly, the synthesis of 2C-T-type compounds, which are thioalkyl-substituted phenethylamines, follows a comparable pathway starting from the corresponding alkylthio-substituted benzaldehyde. researchgate.net For instance, 2,5-dimethoxy-4-((n)-propylthio)benzaldehyde is a key intermediate for the synthesis of 2C-T-7. researchgate.net

Natural Occurrence, Biosynthesis, and Metabolic Pathways of 2,5 Dimethoxytoluene

Natural Occurrence and Identification in Biological Matrices

2,5-Dimethoxytoluene has been identified as a naturally occurring volatile compound in a range of organisms, from plants to fungi. Its presence is often detected through techniques such as gas chromatography-mass spectrometry (GC-MS) during the analysis of volatile organic compounds (VOCs).

Volatile Constituents in Plants

The compound is a known constituent of various plant species. It has been identified in beechwood creosote, which is derived from the beech tree (Fagus sylvatica). smolecule.com Studies have also detected this compound in the floral scent of plants from the Ericaceae family. researchgate.netbioone.org More recently, a comprehensive metabolomic study of water lilies identified this compound as the most abundant volatile compound in Nymphaea lotus, where it constituted 56.18% of the total volatile components. researchgate.netmaxapress.com

While the outline for this article includes Rosa and Rhododendron species, the available scientific literature predominantly reports the presence of the isomer 3,5-dimethoxytoluene (B1218936) as a key scent component in many rose varieties and some Rhododendron species. The occurrence of This compound in these specific genera is less documented in the reviewed sources.

Table 1: Identification of this compound in Plant Species

| Plant Species | Common Name | Part/Matrix | Notable Findings |

|---|---|---|---|

| Fagus sylvatica | European Beech | Beechwood Creosote | Identified as a volatile constituent. smolecule.com |

| Nymphaea lotus | White Egyptian Lotus | Flower | The most abundant volatile, comprising 56.18% of total volatiles in the sample. researchgate.netmaxapress.com |

| Ericaceae family | Heath family | Floral Scent | Documented as a floral scent compound. researchgate.netbioone.org |

Occurrence in Fungi

This compound is also produced by certain species of fungi, particularly truffles. It has been reported as a volatile constituent of Tuber brumale, a species of black truffle found in Europe. smolecule.com Furthermore, analyses of volatile organic compounds from various truffle species have identified this compound in Tuber mesentericum (Bagnoli truffle). mdpi.com One study noted its presence in 57% of the T. mesentericum samples analyzed.

Table 2: Identification of this compound in Fungal Species

| Fungal Species | Common Name | Notable Findings |

|---|---|---|

| Tuber brumale | Winter Truffle | Identified as a volatile constituent. smolecule.com |

| Tuber mesentericum | Bagnoli Truffle | Identified as a volatile aromatic compound. mdpi.com |

Environmental Biogenic Origins

Beyond its direct identification in organisms, this compound has been noted as a product of natural organic matter decomposition. It is reported to be one of the thermochemolysis products found in particles and dissolved organic matter in Delaware Bay, indicating a biogenic origin from the breakdown of larger organic molecules.

Biosynthetic Pathways of this compound

The precise enzymatic pathways leading to the formation of this compound in organisms are not as extensively detailed in scientific literature as those for some of its isomers. However, general principles of biosynthesis for related compounds provide a likely framework.

Role of O-Methyltransferases (OMTs) in Plant Biosynthesis

The biosynthesis of methoxylated aromatic compounds in plants is typically catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes facilitate the transfer of a methyl group from a donor molecule, usually S-adenosyl-L-methionine (SAM), to a hydroxyl group on a precursor molecule.

While the specific OMTs responsible for the two methylation steps required to produce this compound are not explicitly characterized in the available research, it is hypothesized that a similar enzymatic process occurs. The biosynthesis of the closely related compound oosporein (B1530899) in fungi has been shown to involve this compound as a chemical synthesis precursor, hinting at related pathways in nature. nih.govpnas.org

Precursor Molecules and Enzymatic Methylation Steps

The likely biosynthetic precursor for this compound is 2-methylhydroquinone (also known as toluquinol). This is supported by laboratory chemical syntheses that successfully create this compound from 2-methylhydroquinone. medchemexpress.comactylis.com

The proposed biosynthetic pathway would involve two sequential methylation steps:

A first methylation of one of the hydroxyl groups of 2-methylhydroquinone, catalyzed by an O-methyltransferase, would form an intermediate, likely 2-methoxy-5-methylphenol (B1664560) or 5-methoxy-2-methylphenol.

A second O-methyltransferase would then catalyze the methylation of the remaining hydroxyl group on this intermediate to yield the final product, this compound.

This proposed pathway is analogous to the well-documented biosynthesis of its isomer, 3,5-dimethoxytoluene, which proceeds from the precursor orcinol (B57675) via two successive enzymatic methylations.

Genetic and Molecular Aspects of Biosynthetic Regulation

While the complete biosynthetic pathway of this compound in organisms is not extensively documented, research on analogous aromatic compounds, particularly in plants and fungi, offers significant insights into the genetic and molecular controls that likely govern its formation.

In the context of floral scents, the biosynthesis of the isomeric compound 3,5-dimethoxytoluene in roses (Rosa x hybrida) is well-studied and provides a strong model for understanding the regulation of such pathways. ebi.ac.uknih.gov The production of 3,5-dimethoxytoluene is dependent on the expression of genes encoding for O-methyltransferases (OMTs). nih.govresearchgate.net Specifically, two sequential methylation steps are catalyzed by Orcinol O-methyltransferase 1 (OOMT1) and Orcinol O-methyltransferase 2 (OOMT2). ebi.ac.ukoup.com The expression of these OOMT genes is a critical factor in the evolution of scent production in certain rose species. ebi.ac.uk The transcription of these key enzymatic genes is developmentally regulated, with transcript levels of OOMT2 increasing during floral development to peak at the fully unfurled stage, correlating with the emission of the volatile compound. ebi.ac.uk The regulation of these biosynthetic genes is controlled by a network of transcription factors, including RhMYB114a, which is involved in phenylpropanoid metabolism. researchgate.nethal.science

In fungi, while not a direct biosynthesis of this compound, a related process highlights similar regulatory mechanisms. The bibenzoquinone oosporein , which can be chemically synthesized from this compound, is produced biologically in the fungus Beauveria bassiana via a polyketide synthase (PKS) pathway. pnas.org The genes for this pathway are organized in a cluster, and their expression is controlled by a specific transcription factor. pnas.org This regulator, known as OpS3 , is a Gal4-like Zn2Cys6 domain-containing transcription factor that governs the transcription of the entire gene cluster required for oosporein production. pnas.org This demonstrates a common molecular logic where the biosynthesis of complex secondary metabolites is tightly regulated at the genetic level by specific transcription factors that control the expression of the necessary enzymatic machinery.

Metabolic Fate and Biotransformation Studies

Direct metabolic studies on this compound are not widely available. However, extensive research on structurally analogous compounds, particularly those with a 2,5-dimethoxy substitution pattern, provides a robust framework for predicting its metabolic fate. These studies, primarily on phenethylamine (B48288) derivatives, detail the key enzymatic processes involved in their biotransformation.

In Vitro and In Vivo Metabolic Pathways (referencing analogous compounds)

The metabolism of compounds structurally related to this compound, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) , has been investigated in various biological systems. These studies reveal two primary metabolic routes: oxidative deamination and O-demethylation. nih.govnih.govmdma.ch

In vivo studies in rats with 2C-B show that oxidative deamination of the ethylamine (B1201723) side chain leads to an aldehyde intermediate. nih.gov This reactive aldehyde is then either oxidized to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) , or reduced to form 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) . nih.govnih.gov

The second major pathway is O-demethylation at either the 2- or 5-position of the aromatic ring. nih.govmdma.ch For 2C-B, this results in phenolic metabolites which can then be subject to N-acetylation. nih.gov Similarly, in vitro studies using rabbit liver homogenates show that DOM undergoes biotransformation to its 2-O-demethyl, 5-O-demethyl, and bis(O-demethyl) metabolites. mdma.ch

The table below summarizes the major metabolites identified from analogous compounds.

| Parent Compound | Metabolite | Metabolic Pathway | Reference |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Oxidative Deamination (Reduction) | nih.gov |

| 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination (Oxidation) | nih.gov | |

| 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) | Oxidative Deamination (Oxidation) | nih.gov | |

| 2-(2-Hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | 2-O-Demethylation | nih.gov | |

| 2-(2-Methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | 5-O-Demethylation | nih.gov | |

| 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | 2-O-demethyl-DOM | 2-O-Demethylation | mdma.ch |

| 5-O-demethyl-DOM | 5-O-Demethylation | mdma.ch | |

| bis(O-demethyl)-DOM (Hydroquinone) | 2,5-bis-O-Demethylation | mdma.ch |

Oxidative Deamination and Demethylation Mechanisms (referencing analogous compounds)

Oxidative Deamination: This process is a key step in the catabolism of amine-containing compounds, converting them into α-keto acids or aldehydes and liberating ammonia. wikipedia.org For monoamines analogous to derivatives of this compound, this reaction is typically catalyzed by monoamine oxidases (MAOs) . wikipedia.org The resulting aldehyde can then be further metabolized by aldehyde dehydrogenases or reductases. nih.gov In the case of amino acids, the enzyme glutamate (B1630785) dehydrogenase plays a central role in oxidative deamination. wikipedia.org The process catalyzed by DOPA decarboxylase involves the consumption of molecular oxygen and generates a carbonyl compound and ammonia. nih.gov

O-Demethylation: The removal of methyl groups from methoxy (B1213986) substituents is a common Phase I metabolic reaction, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies on various 2,5-dimethoxyamphetamine (B1679032) derivatives have identified CYP2D6 as a key isoenzyme involved in their O-demethylation. nih.gov For other complex molecules with dimethoxy groups, such as DDB, a synthetic derivative of Schizandrin C, multiple CYP isoforms are involved. O-dealkylation of DDB is preferentially catalyzed by CYP1A2 , while demethylenation is handled by CYP3A4 and CYP2C9 . The mechanism involves the oxidation of the methyl group, making it unstable and leading to its cleavage from the oxygen atom, thus forming a phenol. scielo.br

The table below summarizes the key enzymes involved in the metabolism of analogous compounds.

| Metabolic Process | Enzyme Family/Isoform | Substrate (Analogous Compound) | Reference |

| Oxidative Deamination | Monoamine Oxidase (MAO) | Phenethylamines | wikipedia.org |

| O-Demethylation | Cytochrome P450 (CYP2D6) | 2,5-Dimethoxyamphetamine Derivatives (DOM, DOI, etc.) | nih.gov |

| O-Demethylation | Cytochrome P450 (CYP1A2) | Dimethyl-dimethoxydimethylene dioxybiphenyl-dicarboxylate (DDB) | |

| Demethylenation | Cytochrome P450 (CYP3A4, CYP2C9) | Dimethyl-dimethoxydimethylene dioxybiphenyl-dicarboxylate (DDB) |

Interspecies Metabolic Differences (referencing analogous compounds)

Metabolic pathways can vary significantly between species, leading to different metabolite profiles and biological effects. A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) revealed remarkable interspecies differences. nih.gov

The table below highlights the observed interspecies differences in the generation of specific 2C-B metabolites.

| Metabolite | Human | Monkey | Dog | Rabbit | Rat | Mouse | Reference |

| 4-Bromo-2,5-dimethoxy-phenol (BDMP) | No | No | No | No | No | Yes | nih.gov |

| 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Yes | Yes | No | Yes | No | No | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,5 Dimethoxytoluene

Spectroscopic Applications in Mechanistic Studies

Spectroscopy is a powerful tool for probing the molecular structure and reactivity of 2,5-Dimethoxytoluene. By analyzing how the molecule interacts with electromagnetic radiation, researchers can gain insights into its bonding, functional groups, and transformations during chemical processes.

Infrared (IR) Spectroscopy for Reaction Mechanism Elucidation

Infrared (IR) spectroscopy is instrumental in elucidating reaction mechanisms involving this compound by monitoring the vibrations of its chemical bonds. savemyexams.commdpi.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. These include C-H stretches from the aromatic ring and the methyl and methoxy (B1213986) groups, C-O stretches of the ether linkages, and C=C stretches within the benzene (B151609) ring. nih.govscientificlabs.ie

A notable application of IR spectroscopy is in studying acid-catalyzed rearrangement reactions. For instance, the IR spectrum of this compound has served as a reference to establish the migration of a methyl group in the rearrangement of 4-methoxy-4-methylcyclohexadienone. scientificlabs.iechemicalbook.com During a reaction, changes in the position or intensity of key absorption bands can be tracked. For example, the formation or cleavage of bonds involving the methoxy groups would lead to the appearance or disappearance of their characteristic C-O stretching frequencies, typically found in the 1050-1410 cm⁻¹ region. savemyexams.com This allows for real-time monitoring of the reaction progress and provides evidence for proposed mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and for studying its interactions with other molecules. smolecule.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govresearchgate.net

The ¹H NMR spectrum provides distinct signals for the protons of the methyl group, the two methoxy groups, and the three aromatic protons, which have unique chemical shifts due to their positions on the benzene ring. Similarly, the ¹³C NMR spectrum shows separate resonances for each of the nine carbon atoms in the molecule. Combining various 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all signals. mdpi.com These spectral data are crucial for confirming the identity and purity of synthesized this compound. bloomtechz.com Furthermore, changes in the chemical shifts upon interaction with other molecules can reveal information about intermolecular forces and binding modes.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Description |

| Methyl | ¹H | ~2.18 | Singlet, 3 protons |

| Methoxy | ¹H | ~3.75 - 3.80 | Two singlets, 3 protons each |

| Aromatic | ¹H | ~6.70 - 7.00 | Signals for the 3 aromatic protons |

| Methyl | ¹³C | ~15-20 | Methyl carbon |

| Methoxy | ¹³C | ~55-60 | Methoxy carbons |

| Aromatic | ¹³C | ~110-160 | Signals for the 6 aromatic carbons |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Separation and Identification Techniques

For the analysis of this compound in complex matrices, high-resolution separation techniques coupled with sensitive detectors are essential. These methods allow for the isolation of the compound from other volatile and semi-volatile components for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. beilstein-journals.org In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. beilstein-journals.org The retention time, the time it takes for the compound to exit the column, is a characteristic property. Following separation, the molecule enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

This compound has been identified as a volatile constituent in a variety of natural sources, including truffles and certain fungi, using GC-MS. researchgate.net Its identity is confirmed by matching its retention time and mass spectrum with those of a known standard or with library data. beilstein-journals.org The mass spectrum is characterized by a molecular ion peak ([M]⁺) at m/z 152, corresponding to its molecular weight, and several key fragment ions. nih.govnist.gov

Table 2: Characteristic Mass Fragments of this compound from GC-MS Analysis

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 152 | [M]⁺ | Molecular ion |

| 137 | Loss of a methyl group (-CH₃) | |

| 122 | Loss of two methyl groups (-2CH₃) or formaldehyde (B43269) (-CH₂O) | |

| 109 | Further fragmentation | |

| 91 | Tropylium ion, characteristic of toluene (B28343) derivatives | |

| 77 | Phenyl cation fragment |

Source: Based on data from the NIST Mass Spectrometry Data Center. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC-MS) provides a significant enhancement in separation power compared to conventional GC-MS, which is particularly valuable for analyzing extremely complex volatile mixtures containing isomers like dimethoxytoluenes. mosh-moah.deunito.it This technique utilizes two different GC columns connected in series via a modulator. jeol.com The first column typically separates compounds based on their boiling point (volatility), while the second, shorter column provides a rapid separation based on a different property, such as polarity. unito.it

The result is a two-dimensional chromatogram where compounds are separated across a plane, greatly increasing peak capacity and resolution. mosh-moah.de This allows for the effective separation of this compound from its isomers (e.g., 2,4-, 2,6-, and 3,5-dimethoxytoluene) and other co-eluting compounds that would overlap in a one-dimensional separation. mdpi.com The use of a "reverse" column set (polar × non-polar) can offer better performance for separating polar aromatic compounds. unito.itjeol.com The enhanced separation, combined with mass spectrometric detection, makes GC×GC-MS a powerful tool for the detailed characterization of volatile profiles in complex samples like petroleum hydrocarbons or flower volatiles. mdpi.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies (referencing analogous compounds)

While this compound is a volatile compound typically analyzed by GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies are indispensable for analyzing its less volatile derivatives or for applications where derivatization is undesirable. measurlabs.com LC-MS is particularly suited for polar, thermally labile, or high molecular weight compounds. measurlabs.com The principles can be understood by examining the analysis of structurally analogous compounds.

For instance, the analysis of dimethoxyphenyl-containing pharmaceuticals or pesticides is routinely performed using LC-MS/MS. nih.govnih.gov In these methods, separation is often achieved using reversed-phase liquid chromatography, where a non-polar stationary phase is used with a polar mobile phase. nih.gov For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. hhu.de

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation transitions of a precursor ion to a product ion. nih.gov While direct analysis of this compound by LC-MS is uncommon, these established methods for analogous structures demonstrate the potential for developing LC-MS based assays for its metabolites or derivatives, which may be more polar and less volatile.

Advanced Spectroscopic Methods for Characterization

The structural elucidation and quantification of this compound in various matrices are accomplished through a suite of advanced spectroscopic techniques. These methods provide detailed information on the electronic, vibrational, and structural properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The chromophoric nature of the substituted benzene ring gives rise to distinct absorption bands in the UV region. The UV-Vis spectrum of a related compound, poly(2,5-dimethoxyaniline), shows that the monomer exhibits a weak π-π* transition at approximately 280 nm. researchgate.net This provides an insight into the expected absorption region for this compound, which is influenced by the methoxy and methyl substituents on the benzene ring. These substituents act as auxochromes, modifying the energy of the electronic transitions and influencing the wavelength and intensity of the absorption maxima (λmax).

Detailed analysis of the UV-Vis spectrum can reveal information about the conjugation and electronic environment of the molecule. The position and intensity of the absorption bands are sensitive to the solvent polarity, offering further characterization possibilities.

Table 1: UV-Vis Spectroscopic Data for a Related Compound

| Compound | Transition | Approximate λmax (nm) | Reference |

| Poly(2,5-dimethoxyaniline) monomer | π-π* | 280 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of this compound, offering a fingerprint of the molecule's structure. This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

A FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While the specific band assignments for this compound were not detailed in the provided search results, analysis of related methoxytoluene isomers and similar aromatic compounds allows for the prediction of characteristic Raman shifts. researchgate.net For instance, Raman spectra of lignin (B12514952) model compounds, which contain similar structural units, show characteristic bands for aromatic ring stretching vibrations between 1550 cm⁻¹ and 1690 cm⁻¹. researchgate.net Specifically, symmetric aromatic ring stretching is observed around 1593 cm⁻¹. researchgate.net Vibrations associated with the C-H stretching of the methyl group and the methoxy groups would also be expected to produce distinct Raman signals.

Table 2: Predicted Characteristic Raman Bands for this compound based on Related Compounds

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference Analogy |

| Aromatic Ring Stretching (symmetric) | ~1593 | researchgate.net |

| Aromatic Ring Stretching | 1550-1690 | researchgate.net |

| C-H Stretching (methyl/methoxy) | Not specified |

Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound within complex matrices, such as in natural product extracts or industrial formulations, hyphenated analytical techniques are indispensable. asdlib.orgresearchgate.net These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. researchgate.net In GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the NIST Mass Spectrometry Data Center reports a main library entry with a top peak at m/z 137 and a second highest peak at m/z 152, which corresponds to the molecular ion. nih.gov The retention index, another key parameter from GC analysis, aids in its identification. The Kovats retention index for this compound has been reported on standard non-polar (1219, 1229) and standard polar (1787, 1792, 1797.6, 1811) columns. nih.gov This technique has been successfully used to identify this compound in the volatile organic compounds from truffles and in the essential oil of Asarum heterotropoides. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or complex samples that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. asdlib.orgnih.gov LC separates compounds in the liquid phase, and the eluent is then introduced into the mass spectrometer. This technique was used to analyze the ethanol (B145695) extract of Asarum species, where a large number of components, including derivatives of this compound, could be identified. nih.gov LC-MS is also crucial in studying the biosynthesis of related compounds, such as 3,5-dimethoxytoluene (B1218936), in plants. researchgate.net

Table 3: GC-MS Data for this compound

| Parameter | Value | Source |

| Mass Spectrometry | ||

| Top Peak (m/z) | 137 | nih.gov |

| Second Highest Peak (m/z) | 152 | nih.gov |

| Gas Chromatography | ||

| Kovats Retention Index (Standard Non-Polar) | 1219, 1229 | nih.gov |

| Kovats Retention Index (Standard Polar) | 1787, 1792, 1797.6, 1811 | nih.gov |

Applications and Research Trajectories of 2,5 Dimethoxytoluene in Organic Chemistry

Utilization as a Synthetic Intermediate in Complex Molecule Construction

2,5-Dimethoxytoluene, also known as 2-methylhydroquinone dimethyl ether, is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. ontosight.aiamerigoscientific.com Its unique structure, featuring a toluene (B28343) backbone with two methoxy (B1213986) groups at the 2 and 5 positions, makes it a valuable intermediate in various fields, including the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aismolecule.comontosight.ai

Precursor for Aromatic Aldehydes (e.g., 2,5-Dimethoxy-4-methylbenzaldehyde)

A significant application of this compound is its role as a precursor in the synthesis of aromatic aldehydes, most notably 2,5-dimethoxy-4-methylbenzaldehyde (B127970). mdma.ch This transformation can be achieved through several synthetic methodologies.

One common method is the Vilsmeier-Haack reaction , where this compound is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N-methylformanilide or N,N-dimethylformamide (DMF). prepchem.com This reaction introduces a formyl group onto the aromatic ring to produce the desired aldehyde. smolecule.com For instance, reacting this compound with a pre-formed complex of POCl₃ and N-methylformanilide, followed by heating, results in the formation of 2,5-dimethoxy-4-methylbenzaldehyde after hydrolysis. prepchem.com

Another established method is the Gattermann reaction . mdma.ch This involves treating this compound with hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2,5-dimethoxy-4-methylbenzaldehyde with high efficiency. mdma.chmdma.ch

Furthermore, direct oxidation of this compound can also yield the corresponding aldehyde. bloomtechz.com Oxidizing agents like selenium dioxide have been successfully employed for this conversion. mdma.ch A study reported the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from this compound and selenium dioxide in benzene (B151609). mdma.ch Laccase enzymes, in the presence of a mediator, have also been explored for the selective bioconversion of aromatic methyl groups to aldehydes, suggesting a potential green alternative for such transformations. researchgate.net

The resulting 2,5-dimethoxy-4-methylbenzaldehyde is itself a valuable intermediate, particularly in the synthesis of psychoactive compounds like 2,5-dimethoxy-4-methylamphetamine (DOM).

Table 1: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from this compound

| Reaction Type | Reagents | Yield | Reference |

| Vilsmeier-Haack | POCl₃, N-methylformanilide | Not specified | prepchem.com |

| Gattermann | HCN, AlCl₃ | 89.6% | mdma.ch |

| Oxidation | Selenium dioxide | 63.8% | mdma.ch |

Role in the Synthesis of Ethers, Esters, and Ketones

The chemical reactivity of this compound extends to its use as a starting material for a variety of other functionalized aromatic compounds, including ethers, esters, and ketones. smolecule.com

Ethers: The methoxy groups on the benzene ring can influence further etherification reactions. For example, chloromethylation of this compound using formaldehyde (B43269) and hydrogen chloride yields 2-chloromethyl-5-methylhydroquinone dimethyl ether, which can be a precursor for other ether derivatives. mdma.ch

Esters: While direct esterification of the toluene methyl group is not a common application, this compound can be transformed into intermediates that subsequently undergo esterification. For instance, oxidation of the methyl group to a carboxylic acid, followed by reaction with an alcohol, would yield an ester.

Ketones: Friedel-Crafts acylation of this compound can be employed to introduce a ketone functional group. For example, the reaction of 1,4-dimethoxybenzene (B90301) (a related compound) with chloroacetyl chloride in a Friedel-Crafts reaction yields α-chloro-2,5-dimethoxy acetophenone, demonstrating the susceptibility of the activated ring to acylation. google.com

Applications in Agrochemical Synthesis

The structural motif of this compound is found in compounds with applications in the agrochemical industry. ontosight.aiontosight.aibloomtechz.com Its derivatives can be explored for use as plant growth regulators or as components in the synthesis of pesticides. While specific, large-scale agrochemical products derived directly from this compound are not extensively documented in the provided search results, its role as a versatile aromatic building block suggests its potential in the development of new agrochemicals. ontosight.aibloomtechz.com

Exploration in Medicinal Chemistry and Bioactive Compound Synthesis

The scaffold provided by this compound is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. ontosight.aismolecule.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of a range of pharmaceutical compounds. ontosight.aismolecule.com Its derivatives are being investigated for their potential therapeutic applications. smolecule.com The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). bloomtechz.com For example, derivatives of this compound are used in the creation of certain analgesics, antidepressants, and anti-inflammatory drugs. bloomtechz.com

A notable application is in the synthesis of phenethylamine (B48288) derivatives with psychoactive properties. As mentioned earlier, 2,5-dimethoxy-4-methylbenzaldehyde, derived from this compound, is a crucial intermediate for producing 2,5-dimethoxy-4-methylamphetamine (DOM).

Derivatization for Potential Therapeutic Applications

The core structure of this compound can be chemically modified to create a library of derivatives with potential therapeutic uses. smolecule.com These modifications can include the introduction of various functional groups to modulate the biological activity of the resulting molecules. For instance, derivatives of this compound are being explored for their potential to inhibit the growth of tumor cells, including breast, liver, and prostate cancers. google.com The synthesis of compounds like 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) and its derivatives, which have shown such potential, can utilize intermediates derived from dimethoxytoluene structures. google.com

Precursor for Bioactive Compounds (e.g., Pyrazole (B372694) Derivatives)

This compound serves as a valuable starting material in the synthesis of more complex molecules, including those with potential biological activity. ontosight.ai Its structural framework is a key component in the creation of various bioactive compounds, particularly pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. pharmajournal.netijpsjournal.comnih.gov

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. pharmajournal.net While direct reactions using this compound to form a pyrazole ring are not the most common route, it can be chemically modified to introduce the necessary functional groups for pyrazole synthesis. For instance, the methyl group of this compound can be oxidized to an aldehyde, and the aromatic ring can undergo further substitutions to create a suitable precursor for cyclization with hydrazines. bloomtechz.com The resulting substituted pyrazoles are then investigated for their potential as therapeutic agents. ijpsjournal.comias.ac.in

The adaptability of the pyrazole scaffold allows for the generation of large libraries of compounds for drug discovery. mdpi.com By starting with a readily available and modifiable precursor like this compound, chemists can efficiently synthesize a diverse range of pyrazole derivatives for biological screening.

Research Tool in Fundamental Chemical Investigations

Beyond its applications in synthetic chemistry, this compound is also a valuable tool for fundamental chemical research. Its relatively simple, yet substituted, aromatic structure allows for detailed investigations into reaction mechanisms, the properties of aromatic compounds, and the development of new analytical techniques.

This compound is frequently used as a model substrate to study the mechanisms of electrophilic aromatic substitution (EAS) reactions. orgosolver.com The electron-donating methoxy groups activate the aromatic ring, making it more susceptible to attack by electrophiles. smolecule.com The positions of the methyl and methoxy groups direct incoming electrophiles to specific positions on the ring, allowing researchers to study the regioselectivity of these reactions. core.ac.uk

For example, studies on the acylation of this compound have provided insights into the steric and electronic effects that govern the outcome of Friedel-Crafts reactions. core.ac.uk Researchers have used computational and spectroscopic methods to understand why acylation occurs preferentially at the C4 position. core.ac.uk These studies contribute to a deeper understanding of reaction selectivity, which is crucial for designing efficient and predictable synthetic routes.

Furthermore, the reactivity of this compound in oxidation and other reactions helps to elucidate the properties of substituted aromatic compounds in general. smolecule.com By studying how the substituents on the ring influence its chemical behavior, chemists can refine their models of aromaticity and reactivity.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically increase the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). researchgate.netnih.gov The SABRE process involves the transfer of nuclear spin polarization from parahydrogen to a substrate molecule, mediated by a metal catalyst. cttc.conih.gov

While direct studies on the SABRE hyperpolarization of this compound itself are not widely reported, the principles of SABRE are applied to a wide range of molecules containing functional groups that can reversibly bind to the catalyst. mmu.ac.ukresearchgate.net The study of how different substrates interact with the SABRE catalyst is an active area of research. Understanding the factors that influence the efficiency of polarization transfer, such as the electronic properties and steric hindrance of the substrate, is essential for optimizing the SABRE technique. researchgate.netrsc.org The insights gained from studying a variety of substrates, including those with structural similarities to this compound, contribute to the broader development and application of SABRE in fields ranging from chemical analysis to medical imaging. nih.govrsc.org

This compound serves as a useful reference compound in the development and calibration of various spectroscopic methods. smolecule.com Its well-defined chemical structure and characteristic spectral features make it a reliable standard for techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In NMR spectroscopy, the chemical shifts of the protons and carbons in this compound can be used to calibrate spectra and to identify the presence of similar structural motifs in unknown compounds. cdnsciencepub.com The distinct signals for the methyl and methoxy groups, as well as the aromatic protons, provide clear reference points. cdnsciencepub.com

Similarly, the IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. smolecule.com These bands can be used to verify the proper functioning of an IR spectrometer and to aid in the interpretation of the spectra of more complex molecules. The use of well-characterized reference compounds like this compound is essential for ensuring the accuracy and reproducibility of spectroscopic data. nih.gov

Environmental Occurrence and Behavior of 2,5 Dimethoxytoluene

Detection in Environmental Samples

2,5-Dimethoxytoluene and its isomers have been identified in diverse environmental settings, from remote atmospheric samples to aqueous and particulate matter, indicating their distribution in the global environment.

Studies characterizing organic contaminants in the atmosphere of the Norwegian Arctic have identified compounds structurally related to this compound. A non-target and suspect screening of high-volume air samples collected at the Zeppelin Observatory on Svalbard detected over 700 compounds in the particle phase and over 1200 in the gas phase. researchgate.net Among the tentatively identified substances was 2-bromo-3,5-dimethoxytoluene, found in both the gaseous phase (on polyurethane foam plugs, PUF) and the particle phase (on glass fiber filters, GFF). researchgate.netcopernicus.org The presence of such compounds in the Arctic is a strong indicator of their environmental persistence and capacity for long-range atmospheric transport, as there are few local sources of contamination. researchgate.netcopernicus.org The detection of halogenated dimethoxytoluenes is noteworthy, as chlorinated versions have previously been found in lichen. copernicus.org

These findings are part of broader screening programs aimed at identifying Chemicals of Emerging Arctic Concern (CEACs). copernicus.orgdfo.no The detection of a brominated dimethoxytoluene highlights the presence of complex aromatic compounds in remote ecosystems, far from their potential points of origin. copernicus.org

This compound has been identified as a component of dissolved and particulate organic matter in estuarine and marine environments. Specifically, it was reported as one of the products released from the thermochemolysis of particles and dissolved organic matter (DOM) collected from Delaware Bay. scientificlabs.iechemicalbook.com

Further research involving the structural characterization of DOM from the Suwannee River and the Pacific Ocean (ALOHA station) using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) thermochemolysis also confirmed the presence of this compound. csic.escsic.es In these studies, it was one of many di- and trimethoxybenzenes identified, suggesting a common origin from the degradation of complex organic macromolecules, likely from terrestrial plant matter. csic.es Its detection in both nearshore and offshore DOM, including at significant depths (1600 m), points to a terrestrial source for this marine organic matter. csic.es

| Environmental Matrix | Location | Method of Detection | Reference |

|---|---|---|---|

| Dissolved & Particulate Organic Matter | Delaware Bay, USA | Thermochemolysis | , scientificlabs.ie, chemicalbook.com |

| Dissolved Organic Matter (DOM) | Suwannee River, USA | TMAH Thermochemolysis | csic.es, csic.es |

| Dissolved Organic Matter (DOM) | Pacific Ocean (ALOHA Station) | TMAH Thermochemolysis | csic.es |

| Stalagmite Organic Matter | Not Specified | TMAH Thermochemolysis | open.ac.uk |

Identification in Atmospheric Samples (e.g., Arctic Air)

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is governed by its formation from larger organic molecules and its potential for degradation and transport.

This compound is consistently identified as a product of thermochemolysis, a technique used to break down large, complex organic materials (biopolymers and geopolymers) into smaller, analyzable fragments. csic.es It has been generated from the thermochemolysis of:

Dissolved Organic Matter (DOM): As noted previously, TMAH thermochemolysis of DOM from riverine and marine sources yields this compound, among other methylated phenols. csic.escsic.es

Stalagmite Organic Matter: A preliminary study on organic matter preserved in stalagmites also identified this compound in the products of TMAH thermochemolysis. open.ac.uk

Beechwood Creosote: It is recognized as one of the volatile constituents of beechwood creosote. scientificlabs.ieamerigoscientific.com

Hazelnut Shells: Pyrolysis of hazelnut shells has been shown to produce 3,4-dimethoxytoluene, indicating that thermal decomposition of lignocellulosic biomass is a potential source for these compounds. aip.org

This formation pathway suggests that this compound can be released into the environment through the thermal degradation of lignin (B12514952) and other complex plant-derived materials. csic.escsic.es

4-Methoxytoluene: Information on this compound is conflicting. One source, citing an OECD Test Guideline, indicates it is not readily biodegradable, with only 30-40% degradation observed aerobically. cdnisotopes.com Conversely, another database classifies 4-methoxytoluene as readily biodegradable. europa.eu

p-Cresidine (2-Methoxy-5-methylaniline): This compound, which shares a similar substituted benzene (B151609) ring structure, is not expected to undergo rapid biodegradation. nih.gov

Given the mixed data for analogous compounds, the biodegradation potential of this compound remains uncertain. The presence of two methoxy (B1213986) groups on the aromatic ring could potentially hinder microbial degradation compared to simpler toluenes.

The environmental mobility and volatilization potential of this compound can be inferred from its physical properties and studies on analogous compounds.

Solubility and Mobility: A safety data sheet for the isomeric compound 2,3-Dimethoxytoluene states it is not likely to be mobile in the environment due to low water solubility and is unlikely to penetrate soil. thermofisher.com this compound is also described as practically insoluble in water. canbipharm.com This suggests that its mobility in soil and potential for leaching into groundwater may be limited. For comparison, the simpler compound toluene (B28343) is expected to have very high to moderate mobility in soil. epa.gov

Volatilization: Toluene is known to evaporate rapidly from both soil and water surfaces. epa.gov An analogous compound, 4-methoxytoluene, is also expected to volatilize from water, with an estimated half-life of 3.4 hours in a model river. nih.gov While this compound has a higher boiling point (218-220 °C) than toluene or 4-methoxytoluene, its low water solubility and presence as a volatile constituent in some natural products suggest that volatilization is a possible environmental transport pathway. chemicalbook.com

| Compound | Property | Finding | Reference |

|---|---|---|---|

| 4-Methoxytoluene | Biodegradation | Not readily biodegradable (30-40% aerobic degradation) | cdnisotopes.com |

| 4-Methoxytoluene | Biodegradation | Readily biodegradable | europa.eu |

| p-Cresidine | Biodegradation | Biodegradation is not a fast environmental fate process | nih.gov |

| 2,3-Dimethoxytoluene | Mobility | Not likely mobile in the environment due to low water solubility | thermofisher.com |

| 4-Methoxytoluene | Volatilization | May volatilize from water surfaces (estimated half-life 3.4 hrs in model river) | nih.gov |

| Toluene | Mobility | Very high to moderate mobility in soil | epa.gov |

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxytoluene, and how do purity grades impact experimental reproducibility?

-

Methodological Answer : this compound is typically synthesized via alkylation or etherification of hydroquinone derivatives. For example, methylating agents like dimethyl sulfate or methyl iodide can react with 2-methylhydroquinone under alkaline conditions. Purity grades (e.g., GR, AR, CP) significantly influence reaction yields and reproducibility. For instance, GR-grade (≥98% purity) minimizes side reactions caused by impurities like residual solvents or unreacted precursors, ensuring consistent results in kinetic studies . Lower-purity grades (e.g., CP) may introduce variability in catalytic reactions due to trace contaminants.

-

Key Data :

| Purity Grade | Typical Use Case | Impurity Tolerance |

|---|---|---|

| GR (≥98%) | Kinetic studies, analytical standards | ≤0.5% impurities |

| AR (≥95%) | General synthesis | ≤2% impurities |

| CP (≥90%) | Bulk reactions | ≤5% impurities |

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer : Combine analytical techniques:

GC-MS : Confirm molecular ion peaks at m/z 152.19 (C₉H₁₂O₂) and fragmentation patterns (e.g., loss of methoxy groups).

¹H NMR : Look for characteristic signals: aromatic protons (δ 6.6–6.8 ppm, singlet), methoxy groups (δ 3.8–3.9 ppm), and methyl groups (δ 2.3 ppm) .

Melting Point : Compare observed values (19–21°C) with literature data to assess crystallinity and purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Seal containers under inert gas (N₂/Ar) to prevent oxidation; store at room temperature away from light .

- PPE : Use nitrile gloves and safety goggles due to mild skin/eye irritation risks (GHS07 Warning).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

- Methodological Answer : Variations in boiling points (e.g., 222.4±20°C) arise from measurement conditions (vacuum vs. ambient pressure) or impurities. To resolve:

Use differential scanning calorimetry (DSC) for precise melting/boiling points.

Cross-validate with vapor pressure osmometry under controlled conditions.

Compare results against high-purity standards (GR grade) to isolate experimental artifacts .

Q. What mechanistic insights govern this compound’s reactivity in electrophilic substitution?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring at para and meta positions. For nitration:

Use HNO₃/H₂SO₄ at 0–5°C to favor mono-nitration at the 3-position.

Kinetic vs. thermodynamic control: Prolonged reaction times shift products toward more stable isomers.

Monitor regioselectivity via HPLC or TLC with UV visualization .

Q. How does this compound serve as a precursor in natural product synthesis?

- Methodological Answer : It is a key intermediate in synthesizing anthraquinones and lignans. For example:

Baeyer-Villiger Oxidation : Convert to dimethoxyacetophenone derivatives for flavonoid synthesis.

Sonogashira Coupling : Attach alkyne moieties for bioactive polyaromatic compounds .

- Example Pathway :

this compound → Vilsmeier-Haack formylation → Aldehyde intermediate → Cyclization → Target natural product

[[5]]

Q. What analytical strategies address contradictory spectral data in structural elucidation?

- Methodological Answer : For conflicting NMR/IR results:

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., -OH in degraded samples).

X-ray Crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives .

Retrosynthesis Analysis